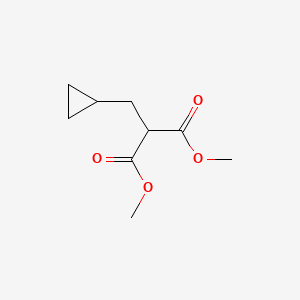
Dimethyl 2-(cyclopropylmethyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(cyclopropylmethyl)malonate is a versatile chemical compound with the molecular formula C10H16O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a cyclopropylmethyl group and two methoxycarbonyl groups. This compound is widely used in organic synthesis, drug discovery, and catalysis due to its unique structural properties.
作用机制
Mode of Action
. This property could potentially influence the interaction of Dimethyl 2-(cyclopropylmethyl)malonate with its targets.
Biochemical Pathways
Malonate, a three-carbon dicarboxylic acid, is known to play an important role in symbiotic nitrogen metabolism and brain development . As a derivative of malonate, this compound might influence similar biochemical pathways.
Result of Action
. It’s possible that this compound might have similar effects.
生化分析
Biochemical Properties
Dimethyl 2-(cyclopropylmethyl)malonate is a diester derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis . It can be synthesized from dimethoxymethane and carbon monoxide .
Cellular Effects
This compound has shown to have significant effects on various types of cells. For instance, it has been found to reduce cardiac ischemia–reperfusion (IR) injury . In another study, it was found that Dimethyl malonate could reduce reactive oxygen species and regulate microglia to protect ischemic brain .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle . This inhibition reduces the production of reactive oxygen species, thereby reducing cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have significant temporal effects. For instance, it was found that a single infusion of this compound upon reperfusion gave a significant cardioprotective effect, with preserved ejection fraction and less collagen deposition .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a rat model during advancing type 2 diabetes, different concentrations of this compound had variable effects on infarct size reduction depending on the presence and the stage of diabetes .
Metabolic Pathways
This compound is involved in the citric acid cycle, where it inhibits the enzyme succinate dehydrogenase . This inhibition disrupts the normal flow of the cycle, leading to a reduction in the production of reactive oxygen species .
Subcellular Localization
The subcellular localization of this compound is likely to be in the mitochondria, given its role in inhibiting succinate dehydrogenase, an enzyme located in the mitochondrial matrix
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(cyclopropylmethyl)malonate can be synthesized through the alkylation of dimethyl malonate with cyclopropylmethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves similar alkylation reactions but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of environmentally benign solvents and reagents to minimize waste and improve yield .
化学反应分析
Types of Reactions
Dimethyl 2-(cyclopropylmethyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester functionalities.
Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclopropylmethyl acetic acid.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heat, typically in the presence of a catalyst.
Major Products
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Cyclopropylmethyl acetic acid.
科学研究应用
Dimethyl 2-(cyclopropylmethyl)malonate is used in various fields of scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Drug Discovery: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Catalysis: It is employed in catalytic reactions to improve reaction efficiency and selectivity.
相似化合物的比较
Similar Compounds
- Diethyl 2-(cyclopropylmethyl)malonate
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-Acetamido-3-cyclopropylpropanoic acid
Uniqueness
Dimethyl 2-(cyclopropylmethyl)malonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other malonate derivatives. Its cyclopropylmethyl group provides steric hindrance, influencing the compound’s reactivity and making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
dimethyl 2-(cyclopropylmethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)7(9(11)13-2)5-6-3-4-6/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMOTFPGCNSWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(pyridin-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2832598.png)
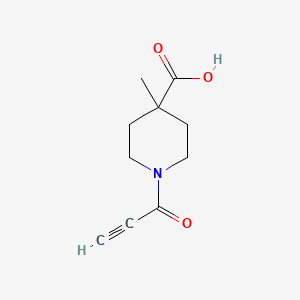
![N-[[2-(Hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methyl]prop-2-enamide](/img/structure/B2832600.png)
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2832601.png)
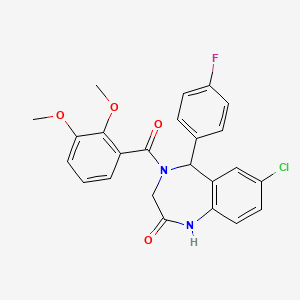
![methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2832604.png)
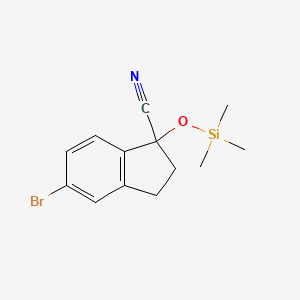
![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2832610.png)
![4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2832611.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2832614.png)
![4-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2832616.png)
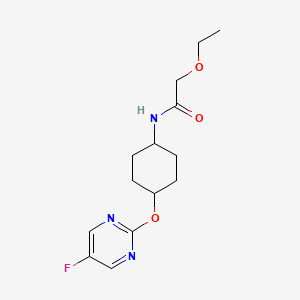
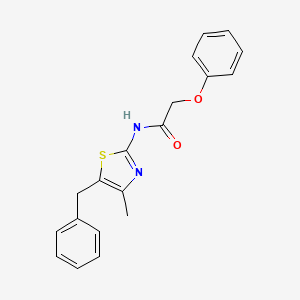
![6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832621.png)
